3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one
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Overview
Description
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using chloro-substituted precursors and appropriate catalysts.
Reaction Conditions: These reactions often require controlled temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions may produce various substituted naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Chloro-substituted Heterocycles: Other heterocyclic compounds with chlorine substituents.
Uniqueness
3-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is unique due to its specific structure and the presence of both the naphthyridine core and the chloro substituent. This combination may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-5-3-11-8(12)2-7(5)10-4-6/h1,4H,2-3H2,(H,11,12) |
InChI Key |
VRPFKZRWQIVKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=N2)Cl |
Origin of Product |
United States |
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